3-(Chloromethyl)-5-(4-fluorophenyl)pyridine - 177976-33-9

3-(Chloromethyl)-5-(4-fluorophenyl)pyridine

Catalog Number: EVT-414595
CAS Number: 177976-33-9
Molecular Formula: C12H9ClFN
Molecular Weight: 221.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Bromonicotinic acid

    Compound Description: 5-Bromonicotinic acid serves as a crucial starting material in the synthesis of 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. []

    Relevance: This compound is structurally analogous to the target compound, 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine, with the key difference being the presence of a bromine atom instead of a 4-fluorophenyl group at the 5th position of the pyridine ring. [] This structural similarity allows for its use in the synthesis of 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. []

5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)pyridine

    Compound Description: This compound is a key intermediate in the synthesis of a series of amine derivatives designed as potential anticancer agents. []

2-Fluoro-5-(4-fluorophenyl)pyridine

    Compound Description: This simple compound has been structurally characterized, but its biological activity, if any, is not discussed in the provided research. []

    Relevance: This compound is closely related to 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine, sharing the core structure of a 4-fluorophenyl group attached to the pyridine ring. [] The key difference lies in the presence of a fluorine atom at the 2nd position of the pyridine ring instead of a chloromethyl group at the 3rd position. []

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

    Compound Description: This compound, along with its close analog featuring a chlorine atom instead of fluorine in one of the phenyl rings, has been synthesized and characterized using single-crystal diffraction. []

    Relevance: While structurally more complex, this compound shares a key structural feature with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine: a 4-fluorophenyl group. [] The presence of this common moiety, despite the significant differences in the overall structures, suggests potential interest in exploring compounds with this specific substitution pattern. []

trans-4-(4-Fluorophenyl)-3-chloromethyl-1-methylpiperidine

    Compound Description: This compound is used as a starting material in a study focusing on microwave-assisted elimination reactions. []

    Relevance: This compound exhibits a direct structural relationship with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine, as both share the 4-fluorophenyl and chloromethyl moieties. [] The key difference lies in the central ring system: a piperidine ring in this compound compared to the pyridine ring in 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. []

4-(4-Fluorophenyl)-3-methylene-1-methylpiperidine

    Compound Description: This compound is the main product of the microwave-assisted elimination reaction using trans-4-(4-Fluorophenyl)-3-chloromethyl-1-methylpiperidine as the starting material. []

    Relevance: This compound can be considered structurally related to 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine due to its derivation from trans-4-(4-Fluorophenyl)-3-chloromethyl-1-methylpiperidine. [] While it lacks the chlorine atom of the target compound, the presence of the 4-fluorophenyl group and the similar reaction context make it relevant in this list. []

4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine

  • Relevance: This compound exhibits a direct structural relationship with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine, sharing the core structure of a 4-fluorophenyl group attached to the pyridine ring. [] The difference lies in the presence of a 5-(4-fluorophenyl)-1H-imidazol-4-yl substituent at the 4th position of the pyridine ring in this compound, as opposed to the chloromethyl group at the 3rd position in 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. []

Diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate

    Compound Description: This compound has been synthesized and structurally characterized. It also displays moderate antituberculosis activity. []

    Relevance: This compound and 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine share the 4-fluorophenyl substituent. [] Although the core structures differ significantly, the presence of this shared moiety suggests a potential interest in the biological activity of compounds containing this specific group. []

2-[(Aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide (TPCA-1)

    Compound Description: TPCA-1 is a potent and selective IκB kinase 2 (IKK-2) inhibitor. It exhibits anti-inflammatory effects by inhibiting the production of proinflammatory cytokines like TNF-α, IL-6, and IL-8. [] It also demonstrates efficacy in reducing the severity of murine collagen-induced arthritis. []

    Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Although the core structures and biological activities differ, the presence of this common moiety suggests the potential influence of this group on pharmacological properties. []

5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

    Compound Description: This compound has been synthesized and structurally characterized. It exhibits significant inhibition against the proliferation of several cancer cell lines. []

    Relevance: This compound shares the 4-fluorophenyl substituent with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Despite the difference in their core structures, the presence of this shared moiety highlights the potential impact of this group on biological activity, although in different contexts. []

5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine

    Compound Description: This compound serves as the central scaffold for synthesizing a series of Schiff bases investigated for their anticancer activity. []

    Relevance: This compound shares the 4-fluorophenyl substituent with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While their core structures differ, the presence of this common moiety suggests a potential influence on their pharmacological properties, albeit in different biological contexts. []

(R)-(+)-N-[3-[5-[(4-Fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea (ABT-761)

    Compound Description: ABT-761 is a potent and selective second-generation 5-lipoxygenase inhibitor. It demonstrates prolonged inhibition of leukotriene biosynthesis compared to other inhibitors like zileuton. []

    Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While their core structures and biological activities differ, the presence of this common moiety suggests a potential influence of this group on pharmacological properties. []

3-(4-Fluorophenyl)-1H-pyrazole and 5-(4-Fluorophenyl)-1H-pyrazole

    Compound Description: These two compounds are tautomers and co-crystallize in a 1:1 ratio. They illustrate the phenomenon of tautomerism within a crystal structure. []

    Relevance: Both compounds share the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While the core structures differ, the presence of this common moiety highlights the potential influence of this group on crystal packing and intermolecular interactions. []

1-(4-Fluorobenzoyl)-4-substituted-thiosemicarbazide

    Compound Description: This class of compounds, with various alkyl/aryl substituents, has been synthesized and tested for antimycobacterial and anticonvulsant activities. []

    Relevance: This class of compounds shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Although their core structures and biological activities differ, the presence of this common moiety highlights its potential as a building block for various pharmacologically active molecules. []

5-(4-Fluorophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione

    Compound Description: This class of compounds, with various alkyl/aryl substituents, has been synthesized and tested for antimycobacterial and anticonvulsant activities. []

    Relevance: This class of compounds shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Although their core structures and biological activities differ, the presence of this common moiety highlights its potential as a building block for various pharmacologically active molecules. []

Ethyl 2,6-bis(4-fluorophenyl)-4-hydroxy-5-(4-methylphenylsulfanyl)pyridine-3-carboxylate

    Compound Description: This polysubstituted pyridine has been structurally characterized and exhibits supramolecular aggregation through various intermolecular interactions, including C-H⋯O, C-H⋯F, and C-H⋯π interactions. []

    Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Although the core structure and overall substitution pattern are different, the presence of this shared moiety suggests a potential interest in exploring compounds with this specific substituent for their structural and potential biological properties. []

{4-[5-(4-Fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine (ML3403)

    Compound Description: ML3403 is a potent inhibitor of p38 MAP kinase, a key mediator in cytokine-induced signaling pathways involved in various diseases like cancer, autoimmune disorders, and inflammation. [] It undergoes extensive metabolism, primarily through sulfoxidation by CYP3A4. []

    Relevance: This compound shares the core structure of a 4-fluorophenyl group attached to the pyridine ring with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Although the overall structures and biological activities differ, the presence of this shared core suggests the potential influence of this moiety on pharmacological properties. []

(R)-(-)-5-(4'-Fluorophenyl)-5-(4'-hydroxyphenyl)hydantoin

    Compound Description: This compound is a major metabolite of the racemic 5-(4'-fluorophenyl)-5-phenylhydantoin in rats. [] It is formed through the stereoselective hydroxylation of the phenyl ring. []

    Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Despite the different core structures, the presence of this common moiety highlights the metabolic pathway of aromatic hydroxylation, which could be relevant for understanding the metabolism of 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. []

Tris[N-(4-fluorophenyl)pyridine-2-carboxamidato- κ2N,N']cobalt(III) trihydrate

    Compound Description: This compound is a novel cobalt(III) complex synthesized and characterized for the first time. It features a distorted octahedral coordination around the cobalt atom, with three bidentate ligands containing the pyridine-2-carboxamide stem. []

    Relevance: While structurally distinct from 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine, this compound features a similar substitution pattern with the 4-fluorophenyl group attached to the pyridine ring. [] This structural similarity suggests a potential interest in exploring the coordination chemistry of 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine with metal ions. []

3-(4-Bromophenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

    Compound Description: This compound has been structurally characterized, revealing the spatial arrangement of its substituents and the planarity of its pyrazoline ring. []

    Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Although the core structures and other substituents differ, the presence of this common moiety suggests the potential influence of this group on molecular conformation and crystal packing. []

5-(4-Fluorophenyl)-1,8-dimethyl-2-(p-toluoylaminomethyl)-2,3-dihydro-1H-1,4-benzodiazepine Monohydrate

    Compound Description: This benzodiazepine derivative exhibits κ-opioid activity and crystallizes as a monohydrate. Its crystal structure reveals a common conformation for 2-(acylaminomethyl)benzodiazepines. []

    Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Despite the different core structures and biological activities, the presence of this common moiety suggests a potential interest in exploring the pharmacological properties of compounds containing this group in diverse chemical scaffolds. []

2-Chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (Basimglurant, RO4917523)

    Compound Description: Basimglurant is a potent and selective negative allosteric modulator (NAM) of metabotropic glutamate receptor 5 (mGlu5), showing potential for treating psychiatric disorders like depression, anxiety, and fragile X syndrome (FXS). []

    Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Despite the different core structures and biological activities, the presence of this common moiety suggests a potential interest in exploring the pharmacological properties of compounds containing this group in diverse chemical scaffolds. []

5-(4-Fluorophenyl)-3-methylsulfanyl-2-phenyl-1-benzofuran

    Compound Description: This compound has been structurally characterized, revealing its nearly planar structure and the dihedral angles between the benzofuran core and its substituents. []

    Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While the core structures and other substituents differ, the presence of this common moiety suggests the potential influence of this group on molecular conformation and intermolecular interactions. []

4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine

    Compound Description: This compound's crystal structure has been determined, revealing its spatial arrangement and the dihedral angles between the pyrazole ring and its substituents. []

    Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While the core structures and other substituents differ, the presence of this common moiety suggests a potential interest in exploring compounds with this specific substituent for their structural and potential biological properties. []

4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine

    Compound Description: This compound's crystal structure has been determined, revealing its spatial arrangement and the dihedral angles between the pyrazole ring and its substituents. []

    Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While the core structures and other substituents differ, the presence of this common moiety suggests a potential interest in exploring compounds with this specific substituent for their structural and potential biological properties. []

4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

    Compound Description: This compound's crystal structure has been determined, revealing its spatial arrangement and the dihedral angles between the pyrazole ring and its substituents. []

    Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While the core structures and other substituents differ, the presence of this common moiety suggests a potential interest in exploring compounds with this specific substituent for their structural and potential biological properties. []

N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)

    Compound Description: BMS-777607 is a potent and selective inhibitor of the Met kinase superfamily, demonstrating efficacy in inhibiting tumor growth in a Met-dependent human gastric carcinoma xenograft model. []

    Relevance: This compound and 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine both contain the 4-fluorophenyl moiety. [] Despite the different core structures and biological activities, the presence of this common moiety suggests its potential significance in designing pharmacologically active compounds. []

4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile

    Compound Description: This compound's crystal structure has been determined, revealing its spatial arrangement and the dihedral angles between the pyrazole ring and its substituents. []

    Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While the core structures and other substituents differ, the presence of this common moiety suggests a potential interest in exploring compounds with this specific substituent for their structural and potential biological properties. []

2-(4-Ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (AD-5423)

    Compound Description: AD-5423 is a novel antipsychotic agent that demonstrates antidopaminergic effects, similar to haloperidol. It shows promising results in preclinical models of schizophrenia, with a reduced risk of certain adverse effects. []

    Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Despite the different core structures and biological activities, the presence of this common moiety suggests a potential interest in exploring the pharmacological properties of compounds containing this group in diverse chemical scaffolds. []

4-(4-Fluorophenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile

    Compound Description: This compound's crystal structure has been determined, revealing its spatial arrangement and the dihedral angles between the pyran ring and its substituents. []

    Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While the core structures and other substituents differ, the presence of this common moiety suggests a potential interest in exploring compounds with this specific substituent for their structural and potential biological properties. []

2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

    Compound Description: This compound's crystal structure has been determined, revealing its spatial arrangement and the dihedral angles between the imidazole ring and its substituents. []

    Relevance: This compound, like 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine, contains a 4-fluorophenyl group attached to a pyridine ring. [] The presence of this shared structural motif, despite the different overall structures, suggests a potential interest in exploring compounds with this specific substitution pattern. []

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909)

    Compound Description: GBR 12909 is a high-affinity dopamine reuptake inhibitor, showing potential for treating conditions related to dopamine deficiency. []

    Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Despite the different core structures and biological activities, the presence of this common moiety suggests a potential interest in exploring the pharmacological properties of compounds containing this group in diverse chemical scaffolds. []

2β-Carbomethoxy-3β-(4-fluorophenyl)tropane (CFT)

    Compound Description: CFT is a potent cocaine analog known for its impact on dopamine reuptake. []

    Relevance: CFT is relevant to 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine because both compounds contain the 4-fluorophenyl substituent, which is a common structural feature in various dopamine reuptake inhibitors. [] This suggests a possible connection between the presence of this group and the affinity for the dopamine transporter, although the core structures differ significantly. []

3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide

    Compound Description: This pyrazoline derivative has been synthesized and structurally characterized by single-crystal X-ray diffraction. Its crystal packing is stabilized by N–H⋯O hydrogen bonds and other weak intermolecular interactions. []

    Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Although their core structures differ, the presence of this common moiety suggests a potential interest in exploring the structural properties and potential biological activities of compounds containing this group. []

3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

    Compound Description: This pyrazoline derivative has been synthesized and structurally characterized by single-crystal X-ray diffraction. Its crystal structure reveals weak intermolecular interactions. []

    Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While their core structures differ, the presence of this common moiety suggests a potential interest in exploring the structural properties and potential biological activities of compounds containing this group. []

2-(4-Fluorophenyl)-3-(4-pyridyl)pyrido[2,3-b]pyrazine

    Compound Description: This compound's crystal structure has been determined, revealing the spatial arrangement of its aromatic rings and the presence of π–π interactions between neighboring molecules. []

    Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While their core structures differ, the presence of this common moiety, attached to a heteroaromatic system, suggests a potential interest in exploring the structural properties and potential biological activities of such compounds. []

5-Cyclohexyl-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran

    Compound Description: This compound's crystal structure has been determined, revealing its spatial arrangement and the conformation of its cyclohexyl ring. []

    Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Although their core structures and other substituents differ, the presence of this common moiety suggests a potential interest in exploring the structural properties and potential biological activities of compounds containing this group. []

3-(4-Fluorophenyl)-2-(4-pyridyl)pyrido[2,3-b]pyrazine

    Compound Description: This compound's crystal structure has been determined, revealing the spatial arrangement of its aromatic rings and the dihedral angles between them. []

    Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While their core structures differ, the presence of this common moiety, attached to a heteroaromatic system, suggests a potential interest in exploring the structural properties and potential biological activities of such compounds. []

2-(4-Fluorophenyl)-5-iodo-3-phenylsulfinyl-1-benzofuran

    Compound Description: This compound's crystal structure has been determined, revealing its nearly planar structure, dihedral angles between rings, and weak intermolecular interactions. []

    Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While their core structures and other substituents differ, the presence of this common moiety suggests the potential influence of this group on molecular conformation, crystal packing, and potential biological activities. []

4-Acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole

    Compound Description: This pyrrole derivative exhibits dual inhibitory activity against human P-glycoprotein (P-gp) and Staphylococcus aureus NorA efflux pump, suggesting its potential as a multi-drug resistance reversal agent. []

    Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Although their core structures and biological activities differ, the presence of this common moiety highlights its potential as a building block for various pharmacologically active molecules. []

4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones

    Compound Description: This series of compounds has been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. []

    Relevance: This series of compounds shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While their core structures and specific biological activities differ, the presence of this common moiety suggests a potential interest in exploring the pharmacological properties of compounds containing this group in diverse chemical scaffolds. []

5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

    Compound Description: This compound's crystal structure has been determined, revealing the spatial arrangement of its substituents and the planarity of its pyrazole ring. []

    Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Although their core structures and other substituents differ, the presence of this common moiety suggests the potential influence of this group on molecular conformation and crystal packing. []

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

    Compound Description: This compound, initially misidentified as a synthetic cannabinoid, has been synthesized and characterized. Its pharmacological activities remain to be explored. []

    Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Despite the different core structures and unknown biological activities, the presence of this common moiety highlights its presence in diverse chemical scaffolds with potential pharmacological relevance. []

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA)

    Compound Description: This compound, a regioisomer of 3,5-AB-CHMFUPPYCA, has been synthesized and characterized. Its pharmacological activities remain to be explored. []

    Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Despite the different core structures and unknown biological activities, the presence of this common moiety highlights its presence in diverse chemical scaffolds with potential pharmacological relevance. []

SB202190 [4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole]

    Compound Description: SB202190 is a p38 mitogen-activated protein kinase (MAPK) inhibitor. It exhibits anti-inflammatory and antifibrotic effects in renal tubular cells, making it a potential therapeutic candidate for renal fibrosis. []

    Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Despite the different core structures and biological activities, the presence of this common moiety suggests a potential interest in exploring the pharmacological properties of compounds containing this group in diverse chemical scaffolds. []

(4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone

    Compound Description: This compound featuring a thiophene ring has been synthesized and its crystal structure analyzed. []

    Relevance: While structurally different from 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine, this compound shares the 4-fluorophenyl moiety. [] Although the core structures and potential applications differ, the presence of this shared group might be of interest in exploring broader structure-activity relationships. []

3-(4-Fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-(1H)-pyrazole-1-carbothioamide Derivatives

    Compound Description: This class of compounds displays varying degrees of inhibition against monoamine oxidase (MAO) A and B, with some exhibiting selectivity for MAO-A and demonstrating antidepressant and anxiolytic effects. []

    Relevance: This class of compounds shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Although their core structures and specific biological activities differ, the presence of this common moiety highlights its potential as a building block for various pharmacologically active molecules. []

Fluorescent Thieno[3,2-b]pyridine-5(4H)-ones

    Compound Description: This class of compounds exhibits fluorescent properties, with tunable photophysical characteristics depending on the functional groups attached to the thieno[3,2-b]pyridine-5(4H)-one scaffold. []

    Relevance: While structurally different from 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine, these compounds highlight the use of similar synthetic approaches, like the Suzuki-Miyaura cross-coupling reaction, which could be relevant for future modifications of 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. []

4-((E)-((E)-5-(2-Fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)-4-oxopiperidin-3-ylidene)methyl)benzonitrile

    Compound Description: This compound's crystal structure has been determined, providing insights into its spatial arrangement and conformation. []

    Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While the overall structures differ, the presence of this shared moiety suggests a potential interest in exploring compounds with this specific substituent for their structural properties and potential biological activities. []

[Me3Sn(O2CCH2SeC6H4F-p)]n (1)

    Compound Description: This organotin(IV) complex is designed as a potential anticancer agent. It features a 1D polymeric structure with alternating tin and oxygen atoms in the backbone. []

    Relevance: This compound and 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine share the 4-fluorophenyl moiety. [] Although they differ in their core structures and mechanisms of action, the presence of this shared group might be of interest in exploring broader structure-activity relationships, especially in the context of anticancer activity. []

[(Me2Sn)4(μ3-O)2(O2CCH2SeC6H4F-p)4] (2)

    Compound Description: This organotin(IV) complex is designed as a potential anticancer agent. It possesses a tetranuclear ladder-like structure with carboxylate ligands bridging the tin centers. []

    Relevance: This compound and 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine share the 4-fluorophenyl moiety. [] Despite their different core structures and potential mechanisms of action, the presence of this shared group might be of interest in exploring broader structure-activity relationships in the context of anticancer activity. []

Properties

CAS Number

177976-33-9

Product Name

3-(Chloromethyl)-5-(4-fluorophenyl)pyridine

IUPAC Name

3-(chloromethyl)-5-(4-fluorophenyl)pyridine

Molecular Formula

C12H9ClFN

Molecular Weight

221.66 g/mol

InChI

InChI=1S/C12H9ClFN/c13-6-9-5-11(8-15-7-9)10-1-3-12(14)4-2-10/h1-5,7-8H,6H2

InChI Key

BDZPHQXGOYWJRH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)CCl)F

Synonyms

3-(CHLOROMETHYL)-5-(4-FLUOROPHENYL)PYRIDINE

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)CCl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.